Disodium 4',5'-diiodofluorescein
Overview
Description
Disodium 4’,5’-diiodofluorescein is a synthetic organic compound with the molecular formula C20H8I2O5.2Na. It is a derivative of fluorescein, where two iodine atoms are substituted at the 4’ and 5’ positions. This compound is known for its vibrant color and is commonly used as a dye and a biological stain .
Preparation Methods
Synthetic Routes and Reaction Conditions: Disodium 4’,5’-diiodofluorescein can be synthesized by iodinating fluorescein. The process involves the reaction of fluorescein with iodine in the presence of an oxidizing agent, such as sodium hypochlorite, in an aqueous solution. The reaction typically proceeds under mild conditions, with the temperature maintained around room temperature to slightly elevated temperatures .
Industrial Production Methods: Industrial production of disodium 4’,5’-diiodofluorescein follows a similar synthetic route but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions: Disodium 4’,5’-diiodofluorescein undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other halogens or functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the iodine atoms can be oxidized or reduced.
Complexation Reactions: It can form complexes with metal ions, which can alter its fluorescence properties.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as halogenating agents or nucleophiles can be used.
Oxidation Reactions: Oxidizing agents like sodium hypochlorite or hydrogen peroxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed depend on the type of reaction. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can lead to different oxidation states of the iodine atoms .
Scientific Research Applications
Disodium 4’,5’-diiodofluorescein has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent dye in various analytical techniques, including chromatography and spectroscopy.
Biology: Employed as a biological stain for visualizing cellular components under a microscope.
Medicine: Investigated for its potential use in diagnostic imaging and as a marker for certain biological processes.
Industry: Utilized in the manufacturing of dyes and pigments for textiles and other materials
Mechanism of Action
The mechanism of action of disodium 4’,5’-diiodofluorescein involves its ability to fluoresce under specific conditions. The compound absorbs light at a particular wavelength and emits light at a different wavelength, making it useful as a fluorescent marker. The iodine atoms in the molecule can also interact with biological molecules, potentially altering their function and providing insights into various biological processes .
Comparison with Similar Compounds
Fluorescein: The parent compound, which lacks the iodine substitutions.
Eosin Y: A related compound with bromine substitutions instead of iodine.
Phloxine B: Another halogenated fluorescein derivative with chlorine and bromine substitutions.
Uniqueness: Disodium 4’,5’-diiodofluorescein is unique due to its specific iodine substitutions, which confer distinct fluorescence properties and reactivity compared to other halogenated fluoresceins. This makes it particularly useful in applications requiring specific fluorescence characteristics and chemical reactivity .
Properties
IUPAC Name |
disodium;2-(4,5-diiodo-3-oxido-6-oxoxanthen-9-yl)benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H10I2O5.2Na/c21-16-13(23)7-5-11-15(9-3-1-2-4-10(9)20(25)26)12-6-8-14(24)17(22)19(12)27-18(11)16;;/h1-8,23H,(H,25,26);;/q;2*+1/p-2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INPXKEACWBDDSB-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C3C=CC(=O)C(=C3OC4=C2C=CC(=C4I)[O-])I)C(=O)[O-].[Na+].[Na+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H8I2Na2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401015600 | |
Record name | Disodium 2-(4,5-diiodo-6-oxido-3-oxo-3H-xanthen-9-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401015600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
628.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6371-82-0, 33239-19-9 | |
Record name | Disodium 2-(4,5-diiodo-6-oxido-3-oxo-3H-xanthen-9-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401015600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DISODIUM 4',5'-DIIODOFLUORESCEIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K14QCG5ZNY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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